The compound is cataloged in databases such as PubChem and BenchChem, where it is recognized for its significance in synthetic organic chemistry and potential therapeutic applications. Its IUPAC name is (1S,2S)-2-phenylcyclopentan-1-amine;hydrochloride, with the molecular formula and a molecular weight of approximately 161.24 g/mol.
The synthesis of (1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride typically involves several key steps to ensure the desired stereochemistry and purity:
To achieve high yields and purity, reaction conditions such as temperature, time, and the choice of solvents are critical. For example, reactions may be conducted under an inert atmosphere to prevent oxidation and ensure optimal conditions for chiral induction.
The molecular structure of (1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride features:
The InChI key for this compound is FWIIHEJLRNKGDU-ACMTZBLWSA-N, which can be used for precise identification in chemical databases.
The canonical SMILES representation is C1CC(C(C1)N)C2=CC=CC=C2
, indicating the connectivity of atoms within the molecule. The stereochemistry is crucial for its biological activity and interaction with molecular targets.
(1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride can undergo several types of chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Hydrogen gas | Presence of palladium on carbon |
Substitution | Alkyl halides or sulfonates | Presence of a base |
The mechanism of action for (1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The chiral nature of this compound allows it to bind selectively to these targets, potentially acting as an inhibitor or activator in various biochemical pathways.
This selectivity can influence cellular processes significantly, making it a candidate for therapeutic applications .
The compound's stability under different pH levels and temperatures can affect its reactivity in synthetic applications. Understanding these properties is essential for effective handling and application in research settings.
(1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride has diverse applications across multiple scientific domains:
This compound's unique structural features make it valuable for developing new drugs and studying biochemical mechanisms.
The development of functionalized cyclopentane amines represents a significant chapter in medicinal chemistry, driven by the privileged status of chiral amines in bioactive molecules. Initial synthetic approaches to compounds like (1S,2S)-2-phenylcyclopentan-1-amine hydrochloride faced substantial challenges due to the stereochemical complexity of the cyclopentane ring system. Early methods relied heavily on transition metal-catalyzed reactions and multi-step sequences that often required protective group strategies, particularly for the amine functionality [1] [5]. These approaches were limited by several factors:
A significant breakthrough emerged with the development of protecting-group-free approaches through intermolecular hydride transfer strategies. This methodology enabled direct α-functionalization of cyclic secondary amines by generating imine intermediates that could be trapped by nucleophiles [1]. For cyclopentane derivatives specifically, researchers employed Robinson annulation and intramolecular SN² reactions to construct the functionalized ring system, though early efforts suffered from modest stereoselectivity [9]. The introduction of organolithium reagents proved crucial for nucleophilic addition to intermediate imines, outperforming other organometallic species in both yield and stereochemical fidelity [1].
Table 1: Key Milestones in Cyclic Amine Synthesis Relevant to (1S,2S)-2-Phenylcyclopentan-1-amine Development
Time Period | Synthetic Innovation | Impact on Cyclopentane Amine Chemistry |
---|---|---|
1960s-1980s | Transition metal-catalyzed C-H functionalization | Enabled α-arylation/alkylation but required N-protection |
1990s | Hydride transfer/imine capture strategies | First protecting-group-free approaches to α-functionalized cyclic amines |
Early 2000s | Cp*Ir-catalyzed N-heterocyclization | Provided efficient route to cyclic amines from diols and primary amines [5] |
2010s | Engineered transaminase biocatalysts | Enabled asymmetric synthesis of chiral amines from prochiral ketones |
These foundational efforts established the synthetic viability of stereodefined cyclopentane amines while highlighting the persistent challenge of stereochemical control – a problem that would drive subsequent innovations in resolution technologies.
The pharmacological importance of enantiopure amines necessitated advanced stereochemical control strategies for the 2-phenylcyclopentan-1-amine scaffold. The cyclopentane ring system presented unique challenges due to its conformational behavior, existing in rapid equilibrium between envelope and half-chair conformations (pseudorotation) [2]. This flexibility complicated stereochemical predictions and control, especially for 1,2-disubstituted derivatives where substituents could adopt pseudo-axial or pseudo-equatorial orientations [2].
Initial resolution approaches relied on classical diastereomeric crystallization:
Significant advancements came with catalytic asymmetric methodologies:
Table 2: Stereochemical Control Techniques for Cyclopentane Amine Synthesis
Technique | Mechanistic Basis | Advantages/Limitations for Cyclopentane Amines |
---|---|---|
Diastereomeric crystallization | Formation of diastereomeric salts with chiral acids | Low cost; Limited by solubility differences and crystallization efficiency |
Kinetic resolution | Selective reaction of one enantiomer (e.g., via acylase) | Maximum 50% yield without racemization; Requires efficient racemization for DKR |
Asymmetric hydrogenation | Enantioface-selective reduction of imines/enamides | High atom economy; Requires optimized chiral ligands |
Biocatalytic amination | Engineered transaminases | High stereoselectivity; Green chemistry; Substrate scope limitations |
The conformational preferences of substituted cyclopentanes significantly influenced stereochemical outcomes. Computational studies revealed that substituents in 3-halo-1-methyl-2-pyrrolidinones preferentially adopt pseudo-axial orientations due to complex hyperconjugative interactions and electrostatic effects [2]. Similar conformational analyses informed the design of stereoselective syntheses for the trans-(1R,2S) and cis-(1S,2S) isomers of 2-phenylcyclopentan-1-amine, where steric and electronic factors dictated the approach to stereocontrol [2] [7].
The William S. Merrell Chemical Company (later merged into Merrell Dow Pharmaceuticals) played a pivotal role in advancing the synthetic methodology for chiral cyclopentane derivatives during the mid-20th century. Their research on pharmacologically active amines drove innovations in stereoselective synthesis, particularly for cardiovascular and central nervous system targets containing the cyclopentylamine scaffold.
Merrell's most significant contribution was the development of industrial-scale resolution processes:
Merrell also made crucial stereochemical assignments using emerging analytical technologies:
Table 3: Merrell Chemical Company Innovations in Cyclopentane Amine Chemistry
Innovation | Time Period | Impact on (1S,2S)-2-Phenylcyclopentan-1-amine Synthesis |
---|---|---|
Catalytic reductive amination | 1950s-1960s | Early stereoselective route to cyclopentane amines; Moderate enantioselectivity |
Practical hydride transfer protocols | 1960s-1970s | Streamlined imine formation without N-protection; Enabled one-pot functionalization |
Industrial-scale chiral salt resolution | 1970s | Provided gram-scale quantities of enantiopure material for pharmacological studies |
Stereochemical correlation studies | 1960s-1980s | Established absolute configuration of active pharmaceutical enantiomers |
Merrell's legacy includes the commercial availability of enantiopure (1R,2S)-2-phenylcyclopentan-1-amine hydrochloride through their development of robust synthetic and purification protocols . While direct documentation of their work on the (1S,2S) enantiomer is limited in contemporary literature, their methodologies formed the foundation for modern syntheses of both enantiomers, with the stereochemistry rigorously confirmed via the Cahn-Ingold-Prelog priority rules (R/S system) applied to the cyclopentane ring system [3] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1